molecular formula C10H11N3 B13547515 N-methyl-1-phenyl-1H-pyrazol-5-amine

N-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13547515
M. Wt: 173.21 g/mol
InChI Key: LHROKLSNUJKPQF-UHFFFAOYSA-N
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Description

N-methyl-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of N-methylhydrazine with 1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C10H11N3/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8,11H,1H3

InChI Key

LHROKLSNUJKPQF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=NN1C2=CC=CC=C2

Origin of Product

United States

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